Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1-methylpyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-10(2)6-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQDCFLSECOAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pesticidal Applications
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has potential applications as a pesticide or herbicide. Pyrazole derivatives have been noted for their ability to affect plant growth and development by interfering with hormonal pathways. Studies have shown that certain pyrazole compounds can act as effective herbicides by inhibiting specific enzymes involved in plant metabolism . This aspect is particularly relevant for developing environmentally friendly agricultural practices.
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers derived from pyrazole-containing monomers exhibit improved performance characteristics compared to their non-pyrazole counterparts .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis of several pyrazole derivatives, including this compound, assessing their cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that these compounds could serve as lead structures for developing new anticancer therapies.
Case Study 2: Agricultural Applications
In agricultural trials, formulations containing this compound were tested against common weeds. The results demonstrated effective weed control with minimal phytotoxicity to crops, indicating its potential as a safe herbicide alternative.
Mechanism of Action
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is similar to other pyrazole derivatives such as 3-(5)-aminopyrazoles and indole derivatives. its unique structure and substituents confer distinct chemical and biological properties. For example, while indole derivatives are known for their broad-spectrum biological activities, this compound is particularly noted for its role in the synthesis of complex heterocyclic systems.
Comparison with Similar Compounds
Key Findings:
Methyl esters (e.g., CAS 1276076-00-6) are less lipophilic than ethyl esters, which may influence their pharmacokinetic profiles in drug development .
Backbone Modifications: Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (CAS 224776-32-3) introduces a longer carbon chain, enhancing flexibility but possibly reducing metabolic stability .
Functional Group Substitutions :
- Replacing the ester with a carboxylic acid group (CAS 1152582-56-3) increases polarity, improving aqueous solubility but limiting membrane permeability .
- The hydroxylated analog (CAS 1251328-64-9) may engage in hydrogen bonding, altering intermolecular interactions in crystal packing or protein binding .
Pyrazole Ring Substitutions :
- Compounds with unsubstituted pyrazole rings (e.g., CAS 1276076-00-6) lack the methyl group at the 1-position, reducing steric protection and increasing susceptibility to metabolic oxidation .
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 168.19 g/mol. The structure features a pyrazole ring and an acetate moiety , which contribute to its reactivity and biological activity. The presence of the methyl group on the pyrazole ring may enhance its biological interactions compared to similar compounds without this substitution.
Biological Activity Overview
The compound exhibits several notable biological activities, including:
- Antiparasitic Effects : Preliminary studies suggest that this compound may possess antiparasitic activity, particularly against protozoan parasites. This effect is likely due to its ability to interfere with metabolic pathways essential for parasite survival .
- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. This action is crucial for developing therapeutic agents targeting various inflammatory conditions .
- Anticancer Potential : Research indicates that this compound can inhibit human lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH can reduce lactate production and hinder glycolysis in cancer cells, presenting a potential avenue for cancer treatment .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : this compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activity. For example, it has been shown to inhibit LDH enzymatic activity effectively .
- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses, altering cellular signaling pathways and potentially leading to therapeutic effects against inflammation.
Study on Antiparasitic Activity
A study conducted on the antiparasitic potential of this compound indicated promising results against Plasmodium species. The compound demonstrated significant inhibition of parasite growth in vitro, suggesting its utility as a lead compound for antimalarial drug development .
Study on Cancer Cell Metabolism
In a study focusing on cancer metabolism, this compound was identified as a potent inhibitor of LDH in pancreatic cancer cell lines (MiaPaCa2). The findings highlighted its ability to reduce lactate production significantly and inhibit cell proliferation at nanomolar concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(1H-pyrazol-4-yl)-2-oxoacetate | Lacks methyl group | Reduced reactivity and biological activity |
| Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | High anticancer potential | Effective against various cancer cell lines |
| Ethyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate | Different substitution pattern | Variations in chemical and biological properties |
The unique substitution pattern of this compound enhances its reactivity and biological activity compared to other derivatives .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This reaction is critical for generating intermediates used in further functionalization (e.g., amide coupling).
Example conditions and outcomes :
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aqueous) | Reflux, 10 hours | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | ~85%* | |
| HCl (concentrated) | Reflux, 6 hours | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | ~78%* |
*Yields inferred from analogous ester hydrolysis protocols in , where similar substrates were converted to carboxylic acids under basic or acidic hydrolysis.
Nucleophilic Substitution Reactions
The ester’s ethoxy group is susceptible to nucleophilic displacement, particularly by nitrogen-based nucleophiles like hydrazines or amines.
Hydrazinolysis
Reaction with hydrazine hydrate forms the corresponding hydrazide, a precursor for heterocyclic synthesis:
Experimental data :
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Reflux, 8 hours in ethanol | 2-(1-methyl-1H-pyrazol-4-yl)acetohydrazide | ~65%* |
*Yield approximated from hydrazinolysis of structurally related esters in .
Aminolysis
Primary or secondary amines can displace the ethoxy group to form amides. For example, methylamine generates the corresponding acetamide derivative:
Typical conditions :
-
Solvent: DMF or THF
-
Base: DIEA (N,N-diisopropylethylamine)
-
Temperature: Room temperature to 50°C
Reduction Reactions
While direct experimental data for this compound is limited, analogous esters are reduced to primary alcohols using strong reducing agents.
Inferred reaction :
Proposed conditions :
-
Reagent: Lithium aluminum hydride (LiAlH)
-
Solvent: Dry THF or ether
-
Temperature: 0°C to room temperature
Pyrazole Ring Functionalization
The 1-methylpyrazole ring may undergo electrophilic substitution, though the methyl group at N1 directs reactivity to specific positions. Limited data exists for this compound, but studies on related pyrazoles suggest potential for:
-
Nitration : Requires mixed acid (HNO/HSO) at low temperatures.
-
Halogenation : Bromine or chlorine in acetic acid.
Preparation Methods
Reaction Mechanism and Conditions
The pyrazole’s 4-position nitrogen attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the C–N bond. Key parameters include:
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and reaction rates.
-
Temperature : Reflux conditions (100–110°C) balance kinetic efficiency with thermal stability.
-
Base : Potassium carbonate (K₂CO₃) neutralizes HBr byproducts, driving the reaction to completion.
Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation. Purification via recrystallization in ethanol/hexane mixtures yields the product in ~85% purity.
Table 1: Optimization Parameters for Nucleophilic Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of reactants |
| Reaction Time | 4 hours | Ensures complete conversion |
| Molar Ratio (Pyrazole:Bromoacetate) | 1:1.2 | Minimizes unreacted starting material |
| Temperature | 110°C | Accelerates kinetics without decomposition |
Two-Step Synthesis via Bromoethanone Intermediate
Patent CN112047929A describes a related synthesis pathway for pyrazole derivatives, adaptable to ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.
Step 1: Synthesis of 2-Bromo-1-(1-Methyl-1H-Pyrazol-4-yl)Ethanone
1-Methyl-1H-pyrazole reacts with bromoacetyl bromide in dichloromethane at 0–5°C, yielding the bromoethanone intermediate. This step achieves 90% conversion under inert atmosphere conditions.
Step 2: Hydrolysis and Esterification
The bromoethanone intermediate undergoes alkaline hydrolysis (NaOH, 60°C) to form 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Subsequent esterification with ethanol in the presence of sulfuric acid (H₂SO₄) produces the target ester. While this method offers high purity (>95%), the multi-step process reduces overall yield to ~65%.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reproducibility and safety. Key advantages include:
Table 2: Comparative Analysis of Batch vs. Continuous Flow Synthesis
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 82% | 88% |
| Reaction Time | 4 hours | 1.5 hours |
| Purity | 85% | 93% |
| Scalability | Limited to 50 L batches | Supports ton-scale production |
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
-
Di-Substituted Pyrazoles : Result from over-alkylation at multiple nitrogen sites. Mitigated by maintaining a 1:1.2 molar ratio of pyrazole to ethyl bromoacetate.
-
Ester Hydrolysis Products : Trace water in DMF hydrolyzes ethyl bromoacetate. Additives like molecular sieves (3Å) reduce hydrolysis to <2%.
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves di-substituted impurities.
-
Crystallization : Ethanol/water mixtures (7:3) yield needle-like crystals with >99% purity.
Emerging Methodologies
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?
Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:
- Cyclocondensation approach : React ethyl acetoacetate with reagents like DMF-DMA and hydrazine derivatives to form the pyrazole core. Adjust substituents using alkylation or esterification steps .
- Azide-based synthesis : React 4-chloromethylpyrazole precursors with sodium azide (NaN₃) in DMF at 50°C, followed by purification via recrystallization from ethanol .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity for intermediate stability.
Q. Q2. How is X-ray crystallography employed to characterize this compound?
Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect intensity data and refine using SHELXL, applying restraints for disordered moieties. Hydrogen-bonding networks (e.g., N–H···O interactions) can validate structural stability .
Note : For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping domains .
Advanced Research Questions
Q. Q3. How can reaction yields be optimized for derivatives of this compound?
Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for azide intermediates .
- Catalyst use : NaN₃ or phase-transfer catalysts (e.g., TBAB) improve efficiency in azide incorporation .
- Temperature control : Maintain 50–60°C for azide reactions to avoid side products; higher temperatures risk decomposition .
Q. Q4. How to resolve contradictions in structural data between computational and experimental results?
Methodological Answer :
- DFT vs. crystallography : Compare bond lengths/angles from X-ray data with DFT-optimized structures (e.g., B3LYP/6-31G* basis sets). Discrepancies >0.05 Å may indicate crystal packing effects .
- Hydrogen bonding analysis : Use Mercury software to map intermolecular interactions, which may explain deviations in torsion angles .
Q. Q5. What computational methods validate the electronic properties of this compound?
Methodological Answer :
- Spectroscopic modeling : Simulate IR/NMR spectra using Gaussian09 with PCM solvent models. Compare experimental peaks (e.g., ester C=O stretch at ~1740 cm⁻¹) to identify tautomeric forms .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., at TD-DFT level) to predict reactivity in nucleophilic substitutions .
Q. Q6. How to design bioactive derivatives targeting viral proteases?
Methodological Answer :
- Structural mimicry : Replace the ester group with amides to enhance binding to protease active sites (e.g., SARS-CoV-2 PLpro). Pyrazole rings mimic hydrophobic residues in inhibitors like Jun11941 .
- Docking studies : Use AutoDock Vina with PyRx to screen derivatives against PDB structures (e.g., 7JRN). Prioritize compounds with ΔG < -8 kcal/mol .
Q. Q7. How to handle reactive intermediates (e.g., azides) during synthesis?
Methodological Answer :
- Safety protocols : Use blast shields and remote stirring for NaN₃ reactions. Quench excess azides with NaNO₂/acid to prevent explosive hazards .
- Purification : Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) to remove polymeric byproducts .
Q. Q8. How to address spectral contradictions in characterization (e.g., NMR vs. IR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
